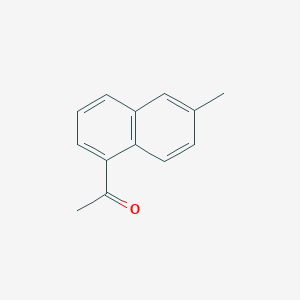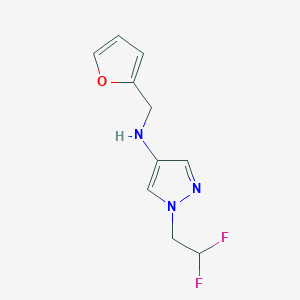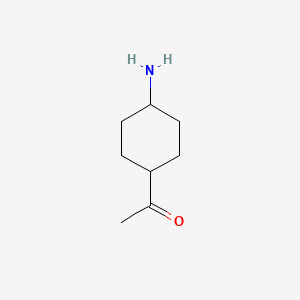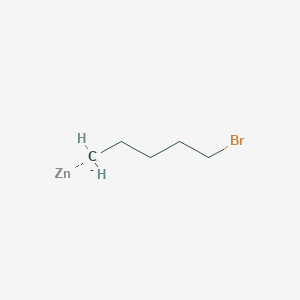![molecular formula C13H17N3O B11746290 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746290.png)
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenolic and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the formation of the pyrazole ring followed by the introduction of the aminomethylphenol moiety. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Aminomethylphenol Moiety: The aminomethylphenol moiety can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with phenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and Mannich reaction, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
科学研究应用
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the pyrazole ring.
Medicine: It can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can participate in hydrogen bonding and the pyrazole ring can interact with various biological targets through π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(4-Aminomethylphenyl)-1H-pyrazole: Similar structure but lacks the isopropyl group.
3-(4-Hydroxyphenyl)-1H-pyrazole: Similar structure but lacks the aminomethyl group.
3-(4-Methylphenyl)-1H-pyrazole: Similar structure but lacks the hydroxyl and aminomethyl groups.
Uniqueness
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the combination of the phenol and pyrazole moieties, which can result in distinct chemical and biological properties. The presence of the isopropyl group further adds to its uniqueness by potentially influencing its steric and electronic properties.
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-4-3-5-13(17)6-11/h3-6,8-10,14,17H,7H2,1-2H3 |
InChI 键 |
ZUGCSKVNJNMQMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11746232.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746239.png)
![3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11746240.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B11746242.png)

![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11746247.png)

![1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B11746251.png)


amine](/img/structure/B11746271.png)
